molecular formula C50H64N2O15 B13403317 [(2R,6S,7S,8S,10R,13S,14R,15S,16S,18S)-13-acetyloxy-8,16-dihydroxy-18-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-7,19,20,20-tetramethyl-4-[[(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]methyl]-3,5,11-trioxapentacyclo[14.3.1.02,6.07,14.010,13]icos-1(19)-en-15-yl] benzoate

[(2R,6S,7S,8S,10R,13S,14R,15S,16S,18S)-13-acetyloxy-8,16-dihydroxy-18-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-7,19,20,20-tetramethyl-4-[[(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]methyl]-3,5,11-trioxapentacyclo[14.3.1.02,6.07,14.010,13]icos-1(19)-en-15-yl] benzoate

Cat. No.: B13403317
M. Wt: 933.0 g/mol
InChI Key: GZMARNNFOHRGHP-LMQLISCGSA-N
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Description

The compound “[(2R,6S,7S,8S,10R,13S,14R,15S,16S,18S)-13-acetyloxy-8,16-dihydroxy-18-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-7,19,20,20-tetramethyl-4-[[(1S,4S)-2-oxa-5-azabicyclo[221]heptan-5-yl]methyl]-3,5,11-trioxapentacyclo[143102,607,14010,13]icos-1(19)-en-15-yl] benzoate” is a complex organic molecule with multiple functional groups and stereocenters

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of various functional groups through a series of chemical reactions. Common reagents used in these reactions include protecting groups, oxidizing agents, reducing agents, and catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

    Hydrolysis: Cleavage of chemical bonds by the addition of water.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles.

    Hydrolysis reagents: Acids, bases.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a model compound for studying reaction mechanisms and stereochemistry.

Biology

In biology, this compound may be used as a probe to study biological processes or as a precursor for the synthesis of biologically active molecules.

Medicine

In medicine, this compound may have potential therapeutic applications, such as acting as a drug candidate for treating specific diseases or conditions.

Industry

In industry, this compound may be used in the production of specialty chemicals, pharmaceuticals, or materials with unique properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other complex organic molecules with similar functional groups and stereochemistry. Examples include:

  • **[(2R,6S,7S,8S,10R,13S,14R,15S,16S,18S)-13-acetyloxy-8,16-dihydroxy-18-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-7,19,20,20-tetramethyl-4-[[(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]methyl]-3,5,11-trioxapentacyclo[14.3.1.02,6.07,14.010,13]icos-1(19)-en-15-yl] benzoate"
  • **this compound"

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups and stereocenters, which may confer unique chemical and biological properties

Properties

Molecular Formula

C50H64N2O15

Molecular Weight

933.0 g/mol

IUPAC Name

[(2R,6S,7S,8S,10R,13S,14R,15S,16S,18S)-13-acetyloxy-8,16-dihydroxy-18-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-7,19,20,20-tetramethyl-4-[[(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]methyl]-3,5,11-trioxapentacyclo[14.3.1.02,6.07,14.010,13]icos-1(19)-en-15-yl] benzoate

InChI

InChI=1S/C50H64N2O15/c1-26-32(62-44(57)38(55)37(28-15-11-9-12-16-28)51-45(58)67-46(3,4)5)21-50(59)42(65-43(56)29-17-13-10-14-18-29)40-48(8,33(54)20-34-49(40,25-61-34)66-27(2)53)41-39(36(26)47(50,6)7)63-35(64-41)23-52-22-31-19-30(52)24-60-31/h9-18,30-35,37-42,54-55,59H,19-25H2,1-8H3,(H,51,58)/t30-,31-,32-,33-,34+,35?,37-,38+,39+,40-,41+,42-,48+,49-,50+/m0/s1

InChI Key

GZMARNNFOHRGHP-LMQLISCGSA-N

Isomeric SMILES

CC1=C2[C@@H]3[C@H]([C@@]4([C@H](C[C@@H]5[C@]([C@H]4[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C6=CC=CC=C6)NC(=O)OC(C)(C)C)O)O)OC(=O)C7=CC=CC=C7)(CO5)OC(=O)C)O)C)OC(O3)CN8C[C@@H]9C[C@H]8CO9

Canonical SMILES

CC1=C2C3C(C4(C(CC5C(C4C(C(C2(C)C)(CC1OC(=O)C(C(C6=CC=CC=C6)NC(=O)OC(C)(C)C)O)O)OC(=O)C7=CC=CC=C7)(CO5)OC(=O)C)O)C)OC(O3)CN8CC9CC8CO9

Origin of Product

United States

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